Pyrazine, 1,4-dioxide
Overview
Description
Synthesis Analysis
The synthesis of Pyrazine, 1,4-dioxide derivatives can involve multiple component reactions (MCRs), leveraging efficient and homogeneous catalysts under aqueous media conditions. These methods are characterized by their compliance with green chemistry protocols, highlighting the emphasis on mild reaction conditions and high yields. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as a catalyst in the synthesis of pyrazolo[1,2-b]phthalazine derivatives, demonstrating the compound's versatility in synthesis processes (Khazaei et al., 2015).
Scientific Research Applications
Microbial Metabolism and Synthesis : Pyrazines, including 1,4-dioxide, are synthesized and degraded by some bacteria and fungi, aiding in the creation of novel molecules. They find applications in food, agriculture, and medicine due to their widespread biological distribution (Rajini, Aparna, Sasikala, & Ramana, 2011).
Chemistry of 1,4-Diazines : Pyrazine 1,4-dioxide and its derivatives are part of the 1,4-diazines group, used in organic, inorganic, and biochemical reactions due to their characteristic reactivity and ability to form coordination polymers with unique electrical and magnetic properties (Kaim, 1983).
Antibacterial Properties : Novel pyrazine derivatives have shown strong antibacterial activities, indicating potential for pharmaceutical applications (Miyazawa, Takabatake, & Hasegawa, 1997).
Synthesis in Organic Chemistry : Pyrazine 1,4-dioxides are formed through various chemical reactions, showcasing their importance in synthetic chemistry (Grigor’eva, Tikhonov, Amitina, Volodarskii, & Korobeinicheva, 1986).
Pharmacological Effects : Pyrazine derivatives, including 1,4-dioxide, have diverse pharmacological effects, such as antimycobacterial, antibacterial, antifungal, antidiabetic, anticancer, and antiviral properties, making them of interest in drug development (Doležal & Zítko, 2015).
Corrosion Inhibition : Pyrazine and its derivatives, including 1,4-dioxide, have been explored as corrosion inhibitors for metals and alloys, important in industrial applications (Obot, Onyeachu, & Umoren, 2018).
Role in Hybrid Networks : Pyrazine-N,N′-dioxide is used as a linker in the design of hybrid octacyanometalate-based networks, playing a significant role in specific supramolecular interactions (Podgajny et al., 2014).
Catalytic Applications : Pyrazines are crucial in catalyzing the synthesis of biologically relevant derivatives, as demonstrated by novel catalytic methods using immobilized ionic liquids (Khan, Siddiqui, & Siddiqui, 2019).
Safety And Hazards
properties
IUPAC Name |
4-oxidopyrazin-1-ium 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTKIFFXFIDYJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=O)C=CN1[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178926 | |
Record name | Pyrazine, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine, 1,4-dioxide | |
CAS RN |
2423-84-9 | |
Record name | Pyrazine, 1,4-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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